

# discovery and development of FTI-276

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## Compound Focus: Fti 276

CAS No.: 170006-72-1

Cat. No.: S548235

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## Chemical Profile & Mechanism

FTI-276 mimics the C-terminal CAAX motif of Ras proteins, serving as a highly potent and selective alternative substrate inhibitor of farnesyltransferase (FTase) [1] [2] [3]. This enzyme is responsible for the farnesylation of Ras and other proteins.

Property	Specification
Molecular Weight	433.59 g/mol [4]
Chemical Formula	C~21~H~27~N~3~O~3~S~2~ [4]
CAS Registry No.	170006-72-1 [4] [5]
Solubility	25 mg/mL in DMSO [2]
Physical Form	White to off-white solid (supplied as trifluoroacetate salt) [2]
Storage	-20°C, desiccated [2]

## Pharmacological Target & Potency

**Primary Target:** Farnesyltransferase (FTase) [2] [4] [5]

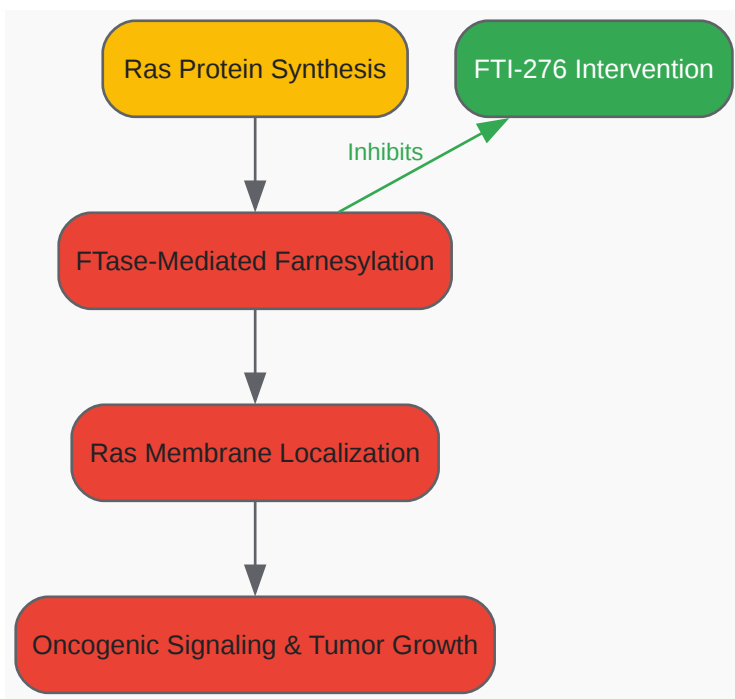
### Pharmacological Target & Potency

**IC<sub>50</sub> vs. Human FTase:** 0.5 - 0.9 nM [4]

**Selectivity:** Inhibits geranylgeranyltransferase I (GGTase I) at much higher concentrations (IC<sub>50</sub> = 50 nM) [2]

**Mechanism:** Competes with the CAAX protein substrate, not ATP [2]. Action is considered irreversible [2].

The following diagram illustrates the core mechanism by which FTI-276 disrupts oncogenic Ras signaling.



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*FTI-276 inhibits Ras farnesylation and subsequent oncogenic signaling.*

## Key Experimental Evidence

Research has demonstrated the efficacy of FTI-276 in various disease models, from cancer to neurological research.

## Oncology Research

FTI-276 has shown significant efficacy in preclinical cancer models, particularly those driven by Ras mutations.

Study Model / System	Key Findings	Reference
Human Lung Carcinoma (Xenograft)	Selectively blocked growth of tumors with K-Ras mutation and p53 deletion; no effect on tumors without Ras mutations.	[3]
A/J Mouse Lung Adenomas	60% reduction in tumor multiplicity, 58% reduction in tumor volume after 30-day treatment.	[1]
NIH 3T3 Cells (ras-transformed)	Inhibited oncogenic signaling and tumor growth at 20 $\mu$ M.	[2] [3]
Human Tumor Xenografts (A-549, Calu-1)	FTI-276 alone sufficient for ~80% tumor growth inhibition, despite K-Ras prenylation resistance.	[6]

A key finding in oncology is that while **inhibiting the prenylation of oncogenic K-Ras requires a combination of both FTI and GGTI**, FTI-276 alone is sufficient to suppress human tumor growth in vivo, suggesting its effects extend beyond Ras [6].

## Neuroscience Research

In a model of alcohol abuse, administration of FTI-276 to binge-drinking rats resulted in a **significant reduction in alcohol consumption and alcohol-seeking behavior**. Critically, this effect was specific to alcohol, as consumption of other liquids was unaffected [7].

## Hematology & Immunology Research

In the context of B-cell tumors, research using other FTIs (like L-744,832) found they can **upregulate CD20 expression** on cancer cells. This suggests that combining FTI-276 with anti-CD20 monoclonal antibodies

(e.g., rituximab) could be a promising strategy to enhance cancer cell killing [8].

## Experimental Considerations

If you are planning experiments with FTI-276, please note the following technical aspects.

- **Form and Stability:** The free acid form of FTI-276 is prone to instability. It is often advised to use the more stable **trifluoroacetate (TFA) salt form (FTI-276 TFA)**, which retains the same biological activity [4].
- **Prodrug for Cellular Studies:** For cell-based assays, the methyl ester prodrug **FTI-277** is commonly used. It is cell-permeable and designed to overcome potential thiol-based toxicity [5].
- **Solution Preparation:** Stock solutions are typically prepared in DMSO at concentrations around 25 mg/mL. Following reconstitution, it is recommended to aliquot and freeze the solutions (e.g., at -70°C), where they are stable for up to one week [2].

## Research Implications and Future Directions

The development of FTI-276 established the "**proof of concept**" that **targeting Ras farnesylation is a viable anti-tumor strategy** [3]. However, subsequent research revealed limitations, such as alternative prenylation of K-Ras by GGTase-I, which can confer resistance [6]. This insight has driven the field forward, leading to new strategies like the development of **cell-permeable CaaX peptides** as more sophisticated tools to study and manipulate prenylation [9].

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## References

1. Effect of Farnesyltransferase Inhibitor FTI-276 on ... - PubMed [pubmed.ncbi.nlm.nih.gov]
2. FTI-276 [sigmaaldrich.com]
3. Ras CAAX peptidomimetic FTI selectively blocks tumor growth in... 276 [pubmed.ncbi.nlm.nih.gov]

4. FTI 276 | Farnesyl Transferase Inhibitor [medchemexpress.com]
5. FTI 276 | Ligand page [guidetopharmacology.org]
6. Both farnesyltransferase and geranylgeranyltransferase I ... [pubmed.ncbi.nlm.nih.gov]
7. Scientists identify promising target for development of new alcohol... [medicalxpress.com]
8. Prenyltransferases Regulate CD20 Protein Levels and ... - PMC [pmc.ncbi.nlm.nih.gov]
9. Examining Farnesyltransferase Interaction With Cell ... [pmc.ncbi.nlm.nih.gov]

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